N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with a bromine and fluorine-substituted phenyl ring, a methyl-substituted phenoxy group, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the Acetamide Group: The acetamide group can be introduced by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.
Substitution Reactions: The bromine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions using bromine and fluorine sources, respectively.
Phenoxy Group Introduction: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of halogens with other functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or pharmacological tool.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-fluorophenyl)acetamide: Lacks the phenoxy group.
N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide: Lacks the methyl group on the phenoxy ring.
N-(4-chloro-2-fluorophenyl)-2-(2-methylphenoxy)acetamide: Substitutes bromine with chlorine.
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide is unique due to the specific combination of substituents on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the methyl-substituted phenoxy group, distinguishes it from other similar compounds and may confer unique properties.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-10-4-2-3-5-14(10)20-9-15(19)18-13-7-6-11(16)8-12(13)17/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGLTHAMYMEIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358315 |
Source
|
Record name | N-(4-Bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6264-19-3 |
Source
|
Record name | N-(4-Bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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